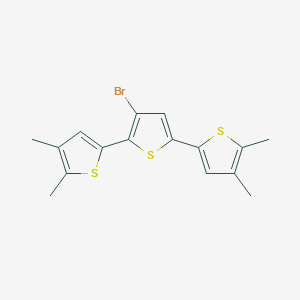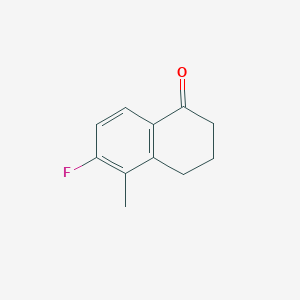
(1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features an amino group, a hydroxyl group, and an ethyl-substituted phenyl ring, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and nitroethane.
Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-ethylbenzaldehyde and nitroethane to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Nitroaldol Reaction: Conducting the nitroaldol reaction in large reactors with optimized conditions for yield and purity.
Continuous Flow Reduction: Utilizing continuous flow reactors for the reduction step to enhance efficiency and scalability.
Automated Chiral Resolution: Implementing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as Jones reagent or PCC (pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Acyl chlorides or anhydrides for amide formation, with conditions such as room temperature or mild heating.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential therapeutic agent or intermediate in drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(4-ethylphenyl)propan-2-ol: The enantiomer of the compound with similar but distinct properties.
(1S,2S)-1-amino-1-(4-methylphenyl)propan-2-ol: A similar compound with a methyl group instead of an ethyl group.
(1S,2S)-1-amino-1-(4-isopropylphenyl)propan-2-ol: A compound with an isopropyl group, showing different steric and electronic effects.
Uniqueness
(1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol is unique due to its specific chiral configuration and the presence of the ethyl-substituted phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(4-ethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11+/m0/s1 |
InChI Key |
FLLQNJUBTZDIBV-GZMMTYOYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H]([C@H](C)O)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


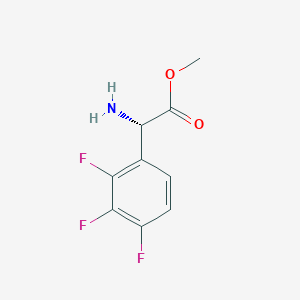
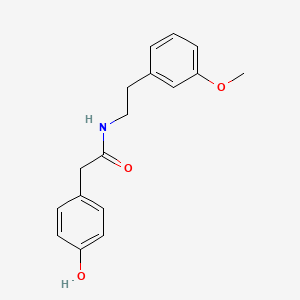
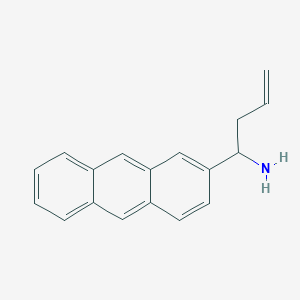
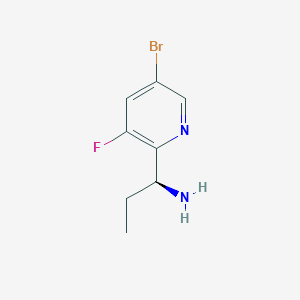
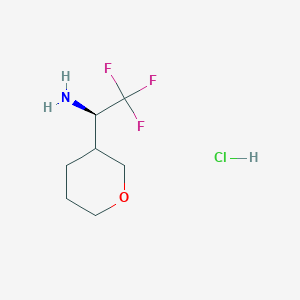


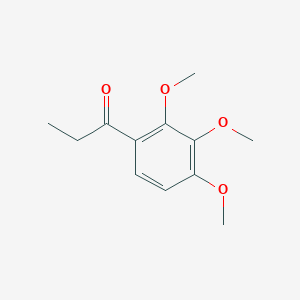


![5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13041000.png)
![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzoic acid](/img/structure/B13041013.png)
